molecular formula C6H5F3N2O3 B2978739 Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate CAS No. 18955-75-4

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate

Cat. No.: B2978739
CAS No.: 18955-75-4
M. Wt: 210.112
InChI Key: WCGNRDDGNGVLBF-UHFFFAOYSA-N
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Description

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate is a valuable precursor in organic synthesis, particularly for the creation of trifluoromethyl heterocycles. This compound is an α-diazo-β-ketoester, which can undergo various chemical transformations, making it a versatile reagent in synthetic chemistry .

Scientific Research Applications

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing trifluoromethylated heterocycles, which are important in pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its role in drug development, particularly in creating compounds with improved metabolic stability and bioavailability.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Future Directions

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate is a highly versatile intermediate for the synthesis of a wide range of trifluoromethyl heterocycles . This suggests that it could have a wide range of applications in the future, particularly in the field of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate can be synthesized through the diazo transfer reaction. This involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with a diazo transfer reagent such as tosyl azide in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the diazo compound .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, safety, and efficiency. Industrial processes may involve continuous flow reactors to handle the potentially hazardous diazo intermediates more safely and efficiently .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate undergoes several types of reactions, including:

Common Reagents and Conditions:

    Transition Metals: Catalysts such as rhodium, copper, and silver are commonly used.

    Solvents: Dichloromethane, toluene, and other organic solvents.

    Bases: Triethylamine, sodium hydride.

Major Products:

Comparison with Similar Compounds

    Ethyl 2-diazo-3-oxobutanoate: Lacks the trifluoromethyl group, resulting in lower electrophilicity and reactivity.

    Ethyl 2-diazo-4,4-difluoro-3-oxobutanoate: Similar but with one less fluorine atom, affecting its reactivity and stability.

    Ethyl 2-diazo-4,4,4-trifluoro-2-oxobutanoate: A positional isomer with different reactivity patterns.

Uniqueness: The presence of the trifluoromethyl group in ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate imparts unique properties such as increased electrophilicity, metabolic stability, and bioavailability, making it a more versatile and valuable reagent in synthetic chemistry compared to its non-fluorinated or less fluorinated counterparts .

Properties

IUPAC Name

ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O3/c1-2-14-5(13)3(11-10)4(12)6(7,8)9/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGNRDDGNGVLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=[N+]=[N-])C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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